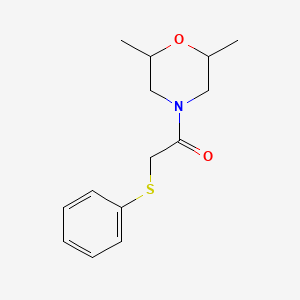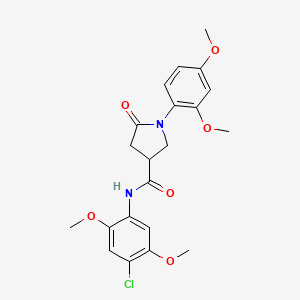![molecular formula C21H28N2O5S B11169868 N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169868.png)
N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide is a chemical compound with the molecular formula C21H28N2O5S It is characterized by the presence of a hexylsulfamoyl group attached to a phenyl ring, which is further connected to a 3,4-dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Hexylsulfamoyl Group: The hexylsulfamoyl group can be introduced by reacting hexylamine with a sulfonyl chloride derivative under basic conditions.
Coupling with Phenyl Ring: The hexylsulfamoyl group is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Attachment of the 3,4-Dimethoxybenzamide Moiety: The final step involves the coupling of the hexylsulfamoyl-phenyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hexylsulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The 3,4-dimethoxybenzamide moiety may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(heptylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
- N-[4-(cyclohexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
- N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
Uniqueness
N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfamoyl group provides hydrophobic characteristics, while the 3,4-dimethoxybenzamide moiety offers potential for various chemical modifications and interactions.
Properties
Molecular Formula |
C21H28N2O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H28N2O5S/c1-4-5-6-7-14-22-29(25,26)18-11-9-17(10-12-18)23-21(24)16-8-13-19(27-2)20(15-16)28-3/h8-13,15,22H,4-7,14H2,1-3H3,(H,23,24) |
InChI Key |
SVSGXFGGESUTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169785.png)

![4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169795.png)
![3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11169800.png)

![N-benzyl-2-{[4-(isobutyrylamino)benzoyl]amino}-N-methylbenzamide](/img/structure/B11169819.png)
![1-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169823.png)
![3,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169828.png)
![Ethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11169832.png)

![2-(3,4-dimethoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11169862.png)
![3-(benzylsulfonyl)-N-[4-(hexylsulfamoyl)phenyl]propanamide](/img/structure/B11169867.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11169872.png)
![2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B11169873.png)
